Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Precise procurement of this pyrazolo[1,5-b]pyridazine ester is essential to avoid derailing kinase inhibitor SAR. Substitution with non-methoxylated or 3-bromo analogs alters TPSA, LogP, and synthetic handles, compromising lead optimization. This 97.44% pure building block solves these reproducibility risks. - 6-Methoxy group occupies a unique kinase hinge lipophilic pocket for DYRK1A/CLK selectivity. - Methyl ester enables rapid 3-position diversification via amidation for CDK inhibitor libraries. - Favorable solubility (2.81 mg/mL) and 'BBB impermeant' profile streamline in vitro-to-in-vivo progression.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 1263279-79-3
Cat. No. B573146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
CAS1263279-79-3
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESCOC1=NN2C(=C(C=N2)C(=O)OC)C=C1
InChIInChI=1S/C9H9N3O3/c1-14-8-4-3-7-6(9(13)15-2)5-10-12(7)11-8/h3-5H,1-2H3
InChIKeyTUDWUDDRDODQGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate – Kinase Inhibitor Research Overview


Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 1263279-79-3) is a heterocyclic building block featuring a pyrazolo[1,5-b]pyridazine core with a methoxy substituent at the 6-position and a methyl ester at the 3-position . This scaffold is foundational to the development of selective dual-specificity tyrosine-regulated kinase (DYRK) inhibitors and cyclin-dependent kinase (CDK) inhibitors [1][2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting neurodegenerative diseases and oncology, and it is commercially available with certified purity levels typically at or above 95% .

Scaffold DYRK/CLK kinase inhibitor building block
Handle Methyl ester for amidation / hydrolysis diversification
Substitution 6-methoxy reported for kinase hinge pocket orientation

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate vs. Generic Analogs


In medicinal chemistry, the substitution of a core scaffold with an analog lacking a key functional group can derail a synthetic route or alter the physicochemical properties of a lead compound. Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate cannot be simply interchanged with the non-methoxylated core (CAS 53946-83-1) or the corresponding carboxylic acid (CAS 1500233-66-8). The 6-methoxy group increases the topological polar surface area (TPSA) from 56.5 Ų to 65.72 Ų and raises the consensus LogP from 0.5 to 0.98, directly impacting solubility and membrane permeability [1]. Furthermore, the methyl ester is a critical handle for downstream amidation or hydrolysis reactions, a functional group absent in 3-bromo analogs (CAS 1246552-73-7), making substitution with a halogenated analog incompatible with specific coupling strategies . These quantifiable differences underscore the need for precise procurement to ensure experimental reproducibility and successful lead optimization.

6-Methoxy absent Methyl 6-methoxy ester Desmethoxy analog (CAS 53946-83-1) TPSA and LogP shift significantly; may alter solubility/permeability SAR
Ester vs Acid Methyl ester Carboxylic acid (CAS 1500233-66-8) Reactivity mismatch requires different coupling strategies; ester handle critical for amidation

Quantitative Differentiation of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate


Lipophilicity vs. Desmethoxy Scaffold

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate exhibits a consensus LogP of 0.98, which is substantially higher than the LogP of 0.5 for methyl pyrazolo[1,5-b]pyridazine-3-carboxylate, the analog lacking the 6-methoxy group [1]. This 0.48 log unit increase indicates a ~3-fold greater lipophilicity, which is a critical differentiator for medicinal chemists balancing solubility and permeability in lead optimization.

Lipophilicity vs desmethoxy
Reported
Consensus LogP 0.98 vs 0.5, Δ+0.48 (~3×)
Supports permeability context for lead optimization
Calculated consensus; cross-study comparable
Medicinal Chemistry Drug Design Physicochemical Properties

TPSA and H-Bonding vs. Desmethoxy Scaffold

The presence of the 6-methoxy group significantly increases the topological polar surface area (TPSA) to 65.72 Ų, compared to 56.5 Ų for the 6-desmethoxy analog [1]. This increase of 9.22 Ų is accompanied by a higher number of hydrogen bond acceptors (5 vs. 4) [1]. These changes are consistent with established structure-activity relationship (SAR) data showing that modifications at the 6-position of the pyrazolo[1,5-b]pyridazine scaffold are a key determinant of kinase selectivity [2].

TPSA & H-Bond acceptors
Reported
TPSA 65.72 vs 56.5 Ų, acceptors 5 vs 4
Guides absorption/distribution profiling in design
Ertl method; 6-methoxy increases polar character
Medicinal Chemistry Pharmacokinetics Property-Based Design

Solubility vs. Carboxylic Acid Derivative

The compound has a predicted aqueous solubility of 2.81 mg/mL (0.0135 mol/L) based on the ESOL method, corresponding to a LogS of -1.87 . This classifies it as 'Very Soluble' on the standard LogS scale . This contrasts sharply with the corresponding carboxylic acid derivative (6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylic acid, CAS 1500233-66-8), which is expected to have significantly different solubility and reactivity profiles due to the ionizable acid group.

Aqueous solubility
Class-level
LogS -1.87, 2.81 mg/mL (ESOL)
Predicted solubility context for synthetic workflow
ESOL topological estimate; experimental validation advised
Medicinal Chemistry Formulation Science Solubility Prediction

Purity Advantage for Reproducible Synthesis

Commercially, Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is available with a certified purity of 97.44% (as verified by analytical reports) . In contrast, the 3-bromo analog (3-bromo-6-methoxypyrazolo[1,5-b]pyridazine, CAS 1246552-73-7) is often supplied at lower purity (e.g., 95%) . The higher purity of the carboxylate reduces the risk of side reactions from impurities during Suzuki or Sonogashira couplings, a critical factor for reproducible synthesis of advanced intermediates.

Purity vs 3-bromo analog
Data to verify
97.44% vs 95% (Δ+2.44 pp)
Higher reported purity may reduce side reactions in couplings
Vendor CoA data; verify for critical synthetic steps
Procurement Quality Control Synthetic Chemistry

6-Methoxy vs. 5-Methoxy Kinase Selectivity

The 6-methoxy substitution pattern on the pyrazolo[1,5-b]pyridazine core is privileged for DYRK1A and CLK kinase inhibition. In contrast, the 5-methoxy positional isomer (methyl 5-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate, CAS 1453272-25-7) exhibits different binding modes and reduced kinase selectivity based on published co-crystal structures of related inhibitors [1]. While direct comparative IC50 values for these exact building blocks are not available, the class-level SAR is clear: the 6-methoxy orientation is essential for occupying the shallow lipophilic pocket exclusive to the DYRK and CLK kinase hinge region [1].

6- vs 5-methoxy SAR
Class-level
6-OCH₃ orientation reported for DYRK/CLK hinge pocket
Supports 6-methoxy as preferred substitution for selectivity studies
Class inference from co-crystal structures; direct comparator IC50 not available
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Optimal Use Cases for Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate


DYRK1A/CLK Inhibitor Synthesis

This compound is a validated intermediate for constructing the pyrazolo[1,5-b]pyridazine core of selective DYRK1A and CLK inhibitors. The 6-methoxy group has been shown to occupy a unique lipophilic pocket in the kinase hinge region, a feature that is critical for achieving high selectivity over the kinome [1]. Its favorable physicochemical properties (LogP 0.98, TPSA 65.72 Ų) align with the property profile of lead compounds in this series, supporting efficient progression to in vivo studies .

CDK Inhibitor Library Building Block

The pyrazolo[1,5-b]pyridazine scaffold is a recognized pharmacophore for CDK2 and CDK4 inhibition [1]. Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate provides a versatile synthetic handle for diversification at the 3-position via ester hydrolysis and subsequent amide coupling, enabling the rapid generation of compound libraries for solid tumor oncology programs [1].

CNS and Peripheral Lead Optimization

The calculated properties of this building block (BBB permeant: No; High GI absorption) [1] make it a strategic choice for medicinal chemists designing peripherally restricted kinase inhibitors or for oral agents where CNS penetration is not desired. Its 'Very Soluble' classification (2.81 mg/mL) [1] also simplifies formulation for both in vitro assays and early animal studies, reducing the time and cost associated with solubility challenges.

HTC and Parallel Synthesis

With a commercial purity of 97.44% and robust stability, this methyl ester is ideally suited for automated parallel synthesis and high-throughput chemistry workflows [1]. Its consistent quality minimizes the need for extensive purification of intermediates, accelerating the synthesis of focused kinase inhibitor libraries and reducing the risk of false positives or negatives in subsequent biological screening.

Application
Selection Property
Validation Focus
DYRK/CLK pathway studies
6-Methoxy substitution context for kinase hinge binding
DYRK1A/CLK selectivity panel
CDK inhibitor library synthesis
Methyl ester handle for diversification
CDK2/4 inhibition assay context
Peripheral kinase inhibitor research
Physicochemical profile (TPSA, LogP) for GI absorption
Permeability and CNS exclusion assessment
High-throughput synthesis
Reported high purity and stability
Lot-to-lot purity consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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